molecular formula C7H4BrNOS B1278564 5-Bromobenzo[D]oxazole-2-thiol CAS No. 439607-87-1

5-Bromobenzo[D]oxazole-2-thiol

Cat. No. B1278564
CAS RN: 439607-87-1
M. Wt: 230.08 g/mol
InChI Key: YFFBNUPHVZYFQL-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]oxazole-2-thiol is a compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds contain a benzene ring fused to an oxazole ring, which is a five-membered ring with an oxygen and a nitrogen atom. The presence of a bromine atom and a thiol group in the compound suggests potential reactivity and usefulness in various chemical syntheses, particularly in the formation of disulfides and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves the use of electrochemical methods or nucleophilic substitution reactions. For instance, disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols, which are structurally similar to this compound, have been synthesized electrochemically through the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Another related synthesis involves the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole was confirmed using these techniques . These methods would provide detailed information about the electronic environment of the molecule, the presence of functional groups, and the overall molecular conformation.

Chemical Reactions Analysis

Compounds similar to this compound are known to participate in various chemical reactions. For instance, the reaction of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides led to the formation of new triazole derivatives . Additionally, the deaminative thiolation of benzo[d]oxazol-2-amines has been achieved using carbon disulfide as a sulfur source, which could be a relevant reaction for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include a high reactivity due to the presence of the thiol group, which can undergo oxidation to form disulfides. The bromine atom also makes it a candidate for further functionalization through nucleophilic substitution reactions. The solubility, melting point, and other physical properties would be determined experimentally, and could be inferred from related compounds, such as the S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which were synthesized and characterized .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, a related compound, was synthesized and evaluated for antimicrobial activities. This study could indicate potential applications for 5-Bromobenzo[d]oxazole-2-thiol in similar fields (Bayrak et al., 2009).

Antioxidant and Inhibitory Activities

  • Benzimidazole derivatives containing 1,3,4-oxadiazole, such as 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential research applications for this compound in these areas (Menteşe et al., 2015).

Arylation and Catalytic Applications

  • Palladium-catalyzed arylation of azole compounds, including oxazoles and thiazoles, indicates possible roles in catalytic processes and organic synthesis for this compound (Pivsa-Art et al., 1998).

Antimicrobial Agents

  • Novel quaternary ammonium salts, including benzo[d]oxazole-2-thiol derivatives, have potent antimicrobial effects, suggesting the utility of this compound in developing new antimicrobial agents (Xie et al., 2017).

Photodynamic Therapy Applications

  • Porphyrins with nitrogen heterocycle tails, including oxazole thiols, have been explored for singlet oxygen photogeneration and DNA photocleavage, hinting at possible applications in photodynamic therapy (Zheng et al., 2011).

Anticancer Activity

  • Synthesis of benzothiazole acylhydrazones, related to benzothiazole-2-thiols, showed anticancer activity, which may extend to this compound derivatives (Osmaniye et al., 2018).

Future Directions

Benzoxazole derivatives, including “5-Bromobenzo[D]oxazole-2-thiol”, are a promising area of research in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research could focus on developing new synthetic strategies for benzoxazole derivatives, exploring their potential biological activities, and investigating their mechanisms of action .

properties

IUPAC Name

5-bromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFBNUPHVZYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442794
Record name 5-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439607-87-1
Record name 5-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-benzoxazole-2-thiol
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Synthesis routes and methods

Procedure details

Potassium ethyl xanthate (416 mg, 2.60 mmol) was added to a solution of 2-amino-4-bromophenol (244 mg, 1.30 mmol) in EtOH (3.24 mL). The reaction mixture was heated at reflux for 4 h. Upon cooling to RT the mixture was concentrated and the resulting residue was dissolved in water. Acetic acid was added until pH=5 and a white solid precipitated from the solution. The solid was filtered, washed with water and dried to afford 270 mg (90%) of a tan powder which was used without further purification: 1H NMR (d6-DMSO, 400 MHz) δ 14.02 (s, 1H), 7.47-7.38 (m, 3H); 13C (d6-DMSO, 400 MHz) δ 181.4, 148.1, 133.7, 127.1, 117.8, 118.8, 112.2; MS (Cl) m/z 229.8 (M−1); HPLC retention time=4.34 min.
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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